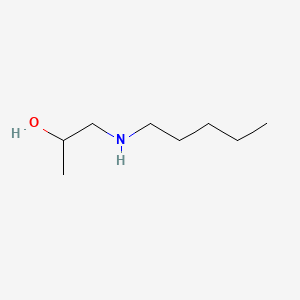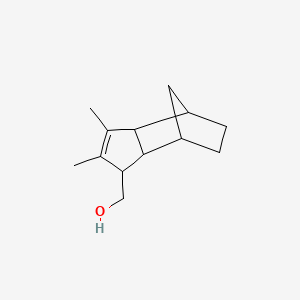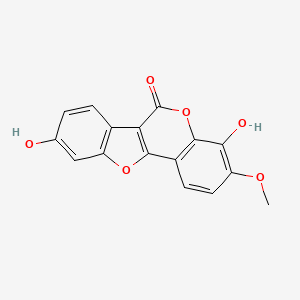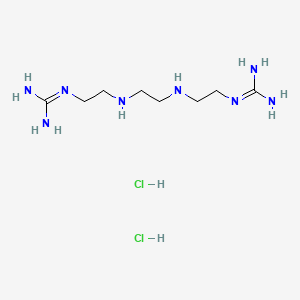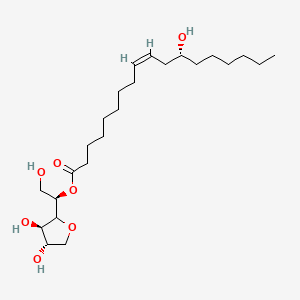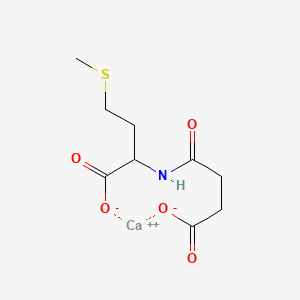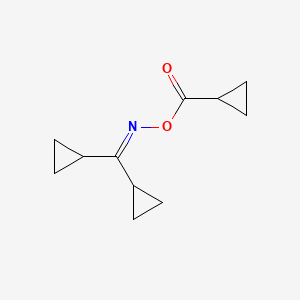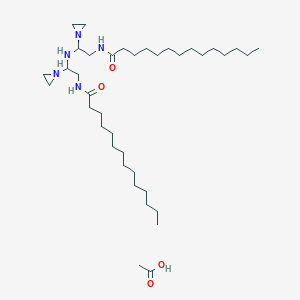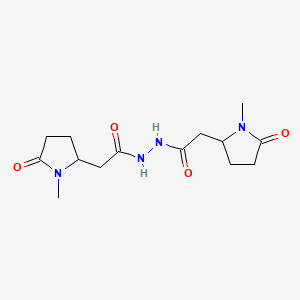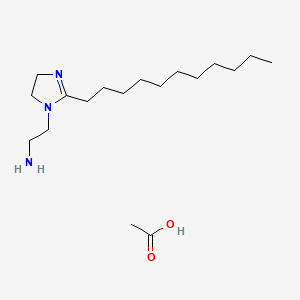
15-Amino-1-chloro-4,7,10,13-tetraazapentadecan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
15-Amino-1-chloro-4,7,10,13-tetraazapentadecan-2-ol is a synthetic organic compound with the molecular formula C11H28ClN5O. It is characterized by the presence of multiple amine groups and a chlorine atom, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 15-Amino-1-chloro-4,7,10,13-tetraazapentadecan-2-ol typically involves the reaction of a polyamine with a chlorinated alcohol. One common method includes the following steps:
Starting Materials: Polyamine (e.g., tetraethylenepentamine) and chlorinated alcohol (e.g., 3-chloro-1,2-propanediol).
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent oxidation. The temperature is maintained between 50-70°C.
Catalysts: Acid catalysts like hydrochloric acid can be used to facilitate the reaction.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized for scalability, and advanced purification methods like distillation and high-performance liquid chromatography (HPLC) are employed .
Chemical Reactions Analysis
Types of Reactions
15-Amino-1-chloro-4,7,10,13-tetraazapentadecan-2-ol undergoes various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The chlorine atom can be reduced to form a dechlorinated product.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or thiol groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium hydroxide (NaOH) or thiourea under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of dechlorinated amine.
Substitution: Formation of hydroxyl or thiol-substituted products.
Scientific Research Applications
15-Amino-1-chloro-4,7,10,13-tetraazapentadecan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and polymers.
Mechanism of Action
The mechanism of action of 15-Amino-1-chloro-4,7,10,13-tetraazapentadecan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple amine groups allow it to form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The chlorine atom can participate in nucleophilic substitution reactions, further modifying the target molecules.
Comparison with Similar Compounds
Similar Compounds
Ethylenediamine: A simpler polyamine with two amine groups.
Diethylenetriamine: Contains three amine groups and is structurally similar but lacks the chlorine atom.
Triethylenetetramine: Contains four amine groups and is used in similar applications.
Uniqueness
15-Amino-1-chloro-4,7,10,13-tetraazapentadecan-2-ol is unique due to its combination of multiple amine groups and a chlorine atom, which provides versatility in chemical reactions and applications. Its structure allows for a wide range of modifications, making it valuable in various fields of research and industry.
Properties
CAS No. |
84540-72-7 |
|---|---|
Molecular Formula |
C11H28ClN5O |
Molecular Weight |
281.83 g/mol |
IUPAC Name |
1-[2-[2-[2-(2-aminoethylamino)ethylamino]ethylamino]ethylamino]-3-chloropropan-2-ol |
InChI |
InChI=1S/C11H28ClN5O/c12-9-11(18)10-17-8-7-16-6-5-15-4-3-14-2-1-13/h11,14-18H,1-10,13H2 |
InChI Key |
WNWFMFWNKLGZDQ-UHFFFAOYSA-N |
Canonical SMILES |
C(CNCCNCCNCCNCC(CCl)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


